molecular formula C20H23N3O2S2 B2690109 2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one CAS No. 670273-33-3

2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one

Cat. No. B2690109
CAS RN: 670273-33-3
M. Wt: 401.54
InChI Key: RBTURZSCIGSYAQ-UHFFFAOYSA-N
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Description

The compound “2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one” is an organic heterobicyclic compound . It has a molecular formula of C20H23N3O2S2, an average mass of 401.548 Da, and a mono-isotopic mass of 401.12317 Da .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C20H23N3O2S2/c1- 4- 10- 23- 19 (24) 17- 14- 8- 6- 5- 7- 9- 16 (14) 27- 18 (17) 21- 20 (23) 26- 11- 15- 12 (2) 22- 25- 13 (15) 3/h4H,1,5- 11H2,2- 3H3 . The SMILES string is CC1=C (C (=NO1)C)CSC2=NC3=C (C4=C (S3)CCCCC4)C (=O)N2CC=C .


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . Other physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Drug Discovery

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The compound contains an isoxazole ring, which suggests that it could be used in the field of drug discovery .

Synthesis of Biologically Active Compounds

The compound could be used to synthesize new biologically active compounds. For example, a new unsymmetrical photochromic diarylethene was synthesized using a similar compound . This class of compounds is promising for obtaining new biologically active compounds .

Photochromic Reactivity

The compound has shown photochromic reactivity both in solution and in PMMA film . It underwent reversible photochromism, changing from colorless to purple after irradiation with UV light or visible light both in hexane and PMMA film .

Fluorescence Switching

In hexane, the compound exhibited relatively strong fluorescence switching . This property could be useful in various applications, such as optical data storage and fluorescence microscopy .

Optical Storage

The compound was successfully used for optical storage . This suggests that it could be used in the development of new optical data storage devices .

Hemorheological Activity

The compound has been studied for its hemorheological activity . This could have potential applications in the medical field, particularly in understanding and treating blood flow-related conditions .

Synthesis of New Alkaloid Derivatives

The compound could be used to synthesize new derivatives of known alkaloids . For example, a new derivative of the known alkaloid cytisine was synthesized using a similar compound .

Development of Anti-Inflammatory Drugs

Oxazole derivatives have been widely used in pharmacy as biologically active compounds . Given that the compound contains an oxazole ring, it could potentially be used in the development of new anti-inflammatory drugs .

properties

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-4-10-23-19(24)17-14-8-6-5-7-9-16(14)27-18(17)21-20(23)26-11-15-12(2)22-25-13(15)3/h4H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTURZSCIGSYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one

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